molecular formula C12H12F3NO2 B13625437 4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B13625437
M. Wt: 259.22 g/mol
InChI Key: MFKDNBMRBWNZTH-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction. The trifluoromethylphenyl group can then be introduced via a nucleophilic substitution reaction using a trifluoromethylated reagent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The pyrrolidine ring contributes to the compound’s structural rigidity and specificity in binding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylpyrrolidine-2-carboxylic acid
  • 4-(Trifluoromethyl)phenylpyrrolidine-3-carboxamide
  • 4-(Trifluoromethyl)phenylpyrrolidine-3-methanol

Uniqueness

4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid functionality. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for hydrogen bonding, which can influence its biological activity and applications .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18/h1-4,9-10,16H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKDNBMRBWNZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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